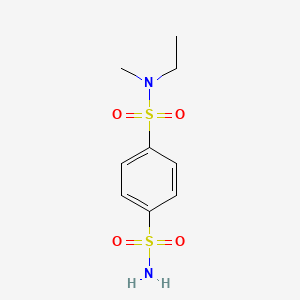
N1-ethyl-N1-methylbenzene-1,4-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C9H14N2O4S2 and a molecular weight of 278.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-methylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of ethyl and methyl groups. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation steps may require the use of alkyl halides under basic conditions to introduce the ethyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
N1-ethyl-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N1-ethyl-N1-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N1-ethyl-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
類似化合物との比較
Similar Compounds
- N1-methylbenzene-1,4-disulfonamide
- N1,N1-dimethylbenzene-1,4-disulfonamide
Uniqueness
Compared to similar compounds, N1-ethyl-N1-methylbenzene-1,4-disulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H14N2O4S2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
4-N-ethyl-4-N-methylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H14N2O4S2/c1-3-11(2)17(14,15)9-6-4-8(5-7-9)16(10,12)13/h4-7H,3H2,1-2H3,(H2,10,12,13) |
InChIキー |
BAZSRCTUCOTZOR-UHFFFAOYSA-N |
正規SMILES |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


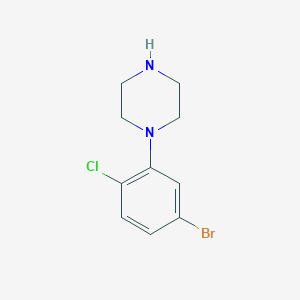
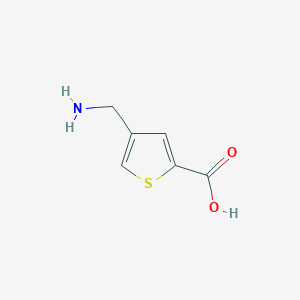
![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
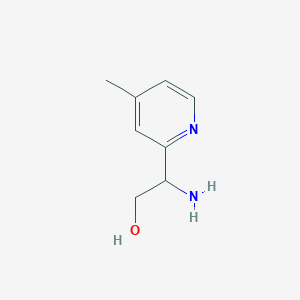
![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
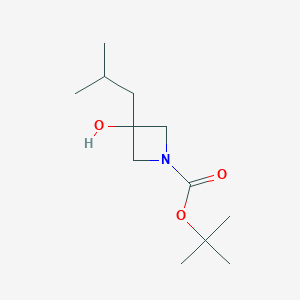
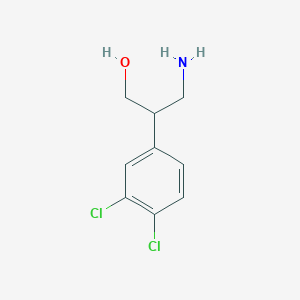
![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)
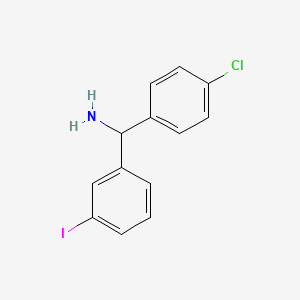
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)
